molecular formula C30H28FN3O6S B2731079 N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[(4-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide CAS No. 896682-02-3

N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[(4-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide

Cat. No. B2731079
CAS RN: 896682-02-3
M. Wt: 577.63
InChI Key: JGLQXKHREXWHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[(4-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide is a useful research compound. Its molecular formula is C30H28FN3O6S and its molecular weight is 577.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research on quinazoline derivatives, such as the work by Zeng et al. (2016), highlights the synthesis and evaluation of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone for their bioactivities. These compounds have shown excellent activity against Ralstonia solanacearum and Gibberella zeae, outperforming commercial bactericides and fungicides in some cases. The structure-activity relationships indicated that electron-withdrawing substituents on the arylamino and arylsulfonamido moieties may enhance bioactivity (Zeng et al., 2016).

Antitumor and Antimicrobial Properties

Markosyan et al. (2015) synthesized 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones with significant anti-monoamine oxidase and antitumor activity. This underscores the potential of quinazoline derivatives in the development of therapeutic agents (Markosyan et al., 2015).

Targeted Drug Design

The development and binding mode assessment of specific thymidylate synthase inhibitors that target tumor cells, such as ONX 0801, a novel antifolate drug, illustrates the targeted approach in drug development using quinazoline derivatives. These compounds combine enzymatic inhibition with receptor-mediated targeting, offering a potential for efficacy with lower toxicity (Tochowicz et al., 2013).

Antiviral and Antibacterial Research

Selvam et al. (2007) designed and synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones that were screened for antiviral activity against a range of respiratory and biodefense viruses. This work contributes to the ongoing search for effective antiviral compounds, demonstrating the versatility of quinazoline derivatives in addressing global health challenges (Selvam et al., 2007).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[(4-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28FN3O6S/c31-21-8-5-19(6-9-21)16-41-30-33-23-14-27-26(39-18-40-27)13-22(23)29(36)34(30)11-3-1-2-4-28(35)32-15-20-7-10-24-25(12-20)38-17-37-24/h5-10,12-14H,1-4,11,15-18H2,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLQXKHREXWHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=CC5=C(C=C4N=C3SCC6=CC=C(C=C6)F)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.